molecular formula C5H3Cl3N2 B13663141 3,5-Dichloro-2-(chloromethyl)pyrazine

3,5-Dichloro-2-(chloromethyl)pyrazine

Cat. No.: B13663141
M. Wt: 197.45 g/mol
InChI Key: BLUXISMPOLNEPZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(chloromethyl)pyrazine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol It is a derivative of pyrazine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloromethylpyrazine with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(chloromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.

    Oxidation: Pyrazine carboxylic acids.

    Reduction: Reduced pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyrazine involves its interaction with biological targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antibacterial and antifungal properties .

Properties

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

IUPAC Name

3,5-dichloro-2-(chloromethyl)pyrazine

InChI

InChI=1S/C5H3Cl3N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2

InChI Key

BLUXISMPOLNEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)CCl)Cl)Cl

Origin of Product

United States

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